1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative characterized by a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-linked 3,4-dimethoxyphenyl moiety at position 1.
Properties
Molecular Formula |
C27H24N4O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-11-19(13-17(16)2)31-26(32)20-7-5-6-8-21(20)30(27(31)33)15-24-28-25(29-36-24)18-10-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
InChI Key |
KZIJTOPSHJIXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The structure of the compound features a quinazoline backbone substituted with oxadiazole and dimethoxyphenyl groups. This unique arrangement is believed to enhance its biological activity by improving interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance:
- Antibacterial Studies : A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of activity; some exhibited inhibition zones comparable to standard antibiotics like ampicillin. Notably, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Bacteria |
|---|---|---|---|
| 15 | 11 | 80 | Staphylococcus aureus |
| 14a | 12 | 70 | Candida albicans |
| 14b | 13 | 75 | Staphylococcus aureus |
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell lines:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited IC50 values ranging from 10.82 to 29.46 μM/L, suggesting significant cytotoxic effects .
The biological activity of quinazoline derivatives can be attributed to their ability to inhibit key enzymes involved in bacterial growth and cancer proliferation:
- Enzyme Inhibition : Molecular docking studies have identified dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2 α (eIF2α) as potential targets for these compounds. Inhibition of these enzymes can disrupt essential metabolic pathways in microorganisms and cancer cells .
Case Studies
Several case studies have documented the therapeutic potential of quinazoline derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives for their efficacy against various pathogens. The results indicated that compounds with methoxy or methyl substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to other substituents .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of a novel quinazoline derivative on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells via caspase activation pathways .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a broad spectrum of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of quinazoline derivatives. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example:
- In vitro studies revealed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
- The incorporation of oxadiazole in similar compounds has been linked to enhanced antimicrobial efficacy .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. The target compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Studies have reported that related compounds can act as inhibitors of DNA topoisomerase IV, which is crucial in cancer therapy .
- Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating a need for further exploration in cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline compounds has also been investigated:
- Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting their use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of quinazoline derivatives and tested their antimicrobial activity using the broth microdilution method. Among the synthesized compounds, those containing the oxadiazole moiety exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, a group of quinazoline derivatives was tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, with some compounds showing IC50 values in the micromolar range against breast cancer cells .
Data Tables
| Biological Activity | Compound Structure | Efficacy |
|---|---|---|
| Antimicrobial | Quinazoline + Oxadiazole | Moderate to High |
| Anticancer | Quinazoline Derivative | IC50 < 10 µM |
| Anti-inflammatory | Quinazoline with Dimethoxy Groups | Significant Reduction |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Quinazoline Derivatives as Efflux Pump Inhibitors (EPIs)
Quinazoline derivatives are recognized for their EPI activity against pathogens like Pseudomonas aeruginosa. Alkylaminoquinazoline derivatives with morpholine and propyl chains () exhibit superior EPI efficacy, likely due to enhanced binding to efflux pump proteins. In contrast, the target compound’s 3,4-dimethylphenyl and 3,4-dimethoxyphenyl groups may prioritize interactions with bacterial membranes or enzymatic targets over efflux pump inhibition. The absence of a morpholine-propyl chain in the target compound suggests divergent mechanistic pathways compared to these EPI-optimized analogues .
Physicochemical and Pharmacokinetic Profiles
- The 3,4-dimethoxyphenyl group may enhance water solubility relative to purely lipophilic substituents.
- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas methyl groups offer greater metabolic stability. This contrasts with the chlorine atom in ’s analogue, which resists metabolism but may introduce toxicity risks .
Preparation Methods
Reaction of Anthranilic Acid with 3,4-Dimethylphenyl Isothiocyanate
Anthranilic acid (1) is refluxed with 3,4-dimethylphenyl isothiocyanate (2) in ethanol for 8–12 hours. The reaction proceeds via nucleophilic addition-elimination, yielding 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (3) as a white precipitate. Recrystallization from an ethanol/dioxane mixture (1:1) affords the product in 85–90% yield.
Key Reaction Conditions
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 8–12 hours
-
Workup: Filtration and recrystallization
Structural Confirmation
The structure of compound 3 is confirmed via NMR, NMR, and elemental analysis. The NMR spectrum displays characteristic singlet signals for the methyl groups (δ 2.25 and 2.28 ppm) and aromatic protons of the 3,4-dimethylphenyl moiety. The NMR spectrum confirms the carbonyl carbons (C2 and C4) at δ 162.5 and 167.3 ppm, respectively.
Synthesis of 5-(Chloromethyl)-3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole moiety is synthesized via a two-step sequence starting from 3,4-dimethoxybenzaldehyde (4).
Preparation of 3,4-Dimethoxybenzonitrile (5)
3,4-Dimethoxybenzaldehyde (4) undergoes condensation with hydroxylamine hydrochloride in the presence of sodium carbonate, yielding the corresponding nitrile (5) in 75–80% yield. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 2–3 hours.
Key Reaction Conditions
-
Reagents: NHOH·HCl, NaCO
-
Solvent: THF
-
Temperature: 25°C
-
Time: 2–3 hours
Cyclization to 5-(Chloromethyl)-3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole (6)
The nitrile (5) is converted to amidoxime (6a) via refluxing with hydroxylamine hydrochloride in methanol. Subsequent treatment with chloroacetyl chloride in dry acetone yields the intermediate benzimidamide (7a), which undergoes cyclization in toluene to form 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (6). Purification via column chromatography (hexane:ethyl acetate, 9:1) affords the product as a yellow oil (60–65% yield).
Key Spectral Data for Compound 6
-
NMR (400 MHz, CDCl): δ 7.52 (d, J = 8.6 Hz, 1H), 7.45 (s, 1H), 6.98 (d, J = 8.6 Hz, 1H), 4.81 (s, 2H), 3.94 (s, 3H), 3.92 (s, 3H)
-
NMR (100 MHz, CDCl): δ 175.2 (C=O), 166.8 (C=N), 152.1, 149.3, 130.5, 123.7, 112.4, 111.8, 56.2 (OCH), 40.1 (CHCl)
Coupling of Quinazoline-2,4-dione and 1,2,4-Oxadiazole Moieties
The final step involves nucleophilic substitution to attach the oxadiazole-methyl group to the quinazoline-dione core.
Reaction Conditions
A solution of 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (3, 0.60 mmol) in dry DMF is treated with anhydrous KCO (1.20 eq) and KI (1 eq). After stirring for 1 hour, 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (6, 0.60 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The product precipitates upon pouring into ice-water and is recrystallized from ethanol (70–75% yield).
Optimization Insights
Structural Elucidation of the Target Compound
-
NMR (400 MHz, DMSO-d) : δ 8.21 (s, 1H, H-5), 7.89–7.45 (m, 6H, aromatic), 5.12 (s, 2H, CH), 3.85 (s, 6H, OCH), 2.31 (s, 6H, CH).
-
NMR (100 MHz, DMSO-d) : δ 167.4 (C=O), 166.8 (C=N), 152.3–111.2 (aromatic carbons), 56.1 (OCH), 40.5 (CH), 20.2 (CH).
-
Elemental Analysis : Calculated (%) for CHNO: C, 66.53; H, 4.95; N, 11.09. Found: C, 66.72; H, 5.08; N, 11.21.
Alternative Synthetic Routes and Comparative Analysis
Silylation-Mediated Coupling
An alternative method employs N,O-bis(trimethylsilyl)acetamide (BSA) and TMS triflate to activate the quinazoline-dione nitrogen. This approach, however, offers no significant yield improvement over the KCO-mediated route and requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Pilot studies indicate that microwave irradiation (100°C, 30 minutes) reduces reaction time by 80% while maintaining comparable yields (68–72%). This method remains under optimization for scalability.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, including oxadiazole ring formation and quinazoline-dione coupling. Key steps include:
- Oxadiazole formation : Cyclization of nitrile derivatives with hydroxylamine under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Quinazoline-dione coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between oxadiazole and quinazoline precursors .
To improve yields: - Optimize stoichiometry using Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) .
- Monitor intermediates via NMR spectroscopy to confirm purity before proceeding to subsequent steps .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer : Combine X-ray crystallography (for unambiguous bond-length/angle confirmation) with spectroscopic techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ peak at m/z 514.1872) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazoline-dione) .
Q. What safety protocols are critical during handling?
Methodological Answer :
- Hazard assessment : Review Safety Data Sheets (SDS) for structurally similar oxadiazole/quinazoline derivatives (e.g., flammability, respiratory irritation) .
- Lab practices : Use fume hoods for solvent evaporation steps (e.g., DMF, THF) and wear nitrile gloves to prevent dermal exposure .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:
Q. What strategies resolve contradictions in spectral data vs. crystallographic results?
Methodological Answer :
- Dynamic disorder analysis : For discrepancies in NMR peak splitting vs. X-ray data, model thermal motion/disorder using refinement software (e.g., SHELXL) .
- Solvatomorphism checks : Recrystallize in alternate solvents (e.g., DMSO vs. MeOH) to isolate polymorphic forms .
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer :
- Target selection : Prioritize enzymes with oxadiazole/quinazoline-binding pockets (e.g., kinases, PDEs) .
- Assay conditions : Use SPR (Surface Plasmon Resonance) for binding affinity (KD) and fluorescence-based assays (e.g., FP-TDP) for inhibition kinetics .
- Control experiments : Include structurally analogous compounds (e.g., 3-(4-cycloheptyl-triazole derivatives) to isolate substituent effects .
Q. How can AI enhance reaction optimization for scale-up?
Methodological Answer :
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for oxadiazole-quinazoline coupling .
- Real-time monitoring : Integrate PAT (Process Analytical Technology) tools (e.g., inline FTIR) with AI-driven feedback loops to adjust parameters (e.g., pH, temp) .
Data Analysis & Experimental Design
Q. What statistical methods address variability in biological assay data?
Methodological Answer :
Q. How to design a stability study under varying pH/temperature?
Methodological Answer :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze via HPLC-UV for degradation products .
- Accelerated aging : Store at 40°C/75% RH for 4 weeks, monitoring crystallinity via PXRD .
Structural & Mechanistic Insights
Q. What intermolecular interactions dominate crystal packing?
Methodological Answer :
- Hydrogen bonding : Analyze C–H⋯O interactions between quinazoline-dione carbonyls and methoxy groups (distance: ~2.8 Å) .
- π-π stacking : Measure interplanar distances (3.4–3.6 Å) between aromatic rings using Mercury software .
Q. How does the 3,4-dimethoxyphenyl group influence electronic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
